molecular formula C20H25FN2O3 B6005728 1-(2-Fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

1-(2-Fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B6005728
M. Wt: 360.4 g/mol
InChI Key: ZPFYZUKRFZQBNO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 2-fluoroaniline with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with piperazine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: Lacks the trimethoxyphenyl group, leading to different pharmacological properties.

    1-(2,3,4-Trimethoxyphenyl)piperazine: Lacks the fluorophenyl group, resulting in distinct biological activities.

Uniqueness

1-(2-Fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both the fluorophenyl and trimethoxyphenyl groups, which confer specific chemical and biological properties that are not observed in the individual components.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-24-18-9-8-15(19(25-2)20(18)26-3)14-22-10-12-23(13-11-22)17-7-5-4-6-16(17)21/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFYZUKRFZQBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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